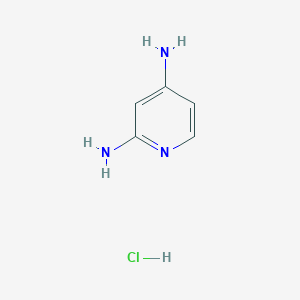

Pyridine-2,4-diamine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyridine-2,4-diamine hydrochloride is a derivative of pyridine, which is a six-membered cyclic molecule that belongs to a significant class of nitrogen heterocycles . Pyridine derivatives bearing either formyl or amino group undergo Schiff base condensation reaction with appropriate substrate and under optimum conditions resulting in Schiff base as product .

Synthesis Analysis

Pyridine derivatives can be synthesized through various methods. One of the synthetic strategies involves ring construction from different cyclic or acyclic precursors . Another method involves functionalization of preformed pyrrolidine rings . A novel methyl substituted pyridine Schiff base was obtained by reacting 2,4-dihydroxybenzaldehyde and 2-amino-4-methylpyridine .Molecular Structure Analysis

Pyridine is a planar molecule that follows Huckel’s criteria for aromaticity . It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom (=N−) .Chemical Reactions Analysis

Pyridine acts as a versatile solvent and gives different types of reactions including nucleophilic substitution, electrophilic substitution, N-protonation . Pyridine derivatives undergo Schiff base condensation reaction with appropriate substrate and under optimum conditions resulting in Schiff base as product .Physical And Chemical Properties Analysis

Pyridine is a highly flammable, weakly alkaline, water-miscible liquid with a distinctive, unpleasant fish-like smell . It is colorless, but older or impure samples can appear yellow .科学的研究の応用

Role in Synthesis of Imidazo[4,5-b]pyridines

Imidazo[4,5-b]pyridines are an important class of heterocycles which have gained much attention in recent years due to their broad spectrum of bioactivities . Pyridine-2,4-diamine hydrochloride can be used in the synthesis of these compounds .

Inhibitors of Aurora A Kinase

There is a probability of connection of Aurora A kinase (AURAK) with the carcinogenesis process, therefore, the Aurora A kinase has become a promising molecular target for cancer therapy. Application of imidazo[4,5-b]pyridine derivatives as inhibitors of AURAKA have been extensively described in the literature .

Role in Anti-fibrosis Activity

Some of the target compounds displayed better anti-fibrosis activity than Pirfenidone (PFD), Bipy55′DC and 24PDC on HSC-T6 cells .

4. Role in Central Nervous System Disorders Imidazo[4,5-b]pyridines were reported as dual inhibitors of FLT3/aurora kinases for the treatment of acute myeloid leukemia .

Role in Cardiovascular Disorders

An imidazo[4,5-b]pyridine-based drug, sulmazole (D), acts as a cardiotonic agent .

Safety and Hazards

Pyridine is considered hazardous. It is highly flammable and causes skin irritation and serious eye irritation. It is harmful if swallowed, in contact with skin or if inhaled . When handling Pyridine-2,4-diamine hydrochloride, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

将来の方向性

作用機序

Pyridine-based Schiff bases, for example, have been studied as potential corrosion inhibitors, with their effectiveness influenced by environmental factors such as the presence of hydrochloric acid .

In the field of medicinal chemistry, pyridine derivatives are known to exhibit physiological effects similar to pyridoxal-amino acid systems, which are considered to be very important in numerous metabolic reactions .

特性

IUPAC Name |

pyridine-2,4-diamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3.ClH/c6-4-1-2-8-5(7)3-4;/h1-3H,(H4,6,7,8);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEZUPXRTRZIJAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2241138-89-4 |

Source

|

| Record name | pyridine-2,4-diamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Spiro[piperidine-3,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one dihydrochloride](/img/structure/B2602084.png)

![3-(1-((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione](/img/structure/B2602085.png)

![3-(4-fluorophenyl)-5-methyl-2,4-dioxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2602098.png)

![2-[3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2602099.png)

![1-[2-[(2-Fluorophenyl)methyl]-2-methylpyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2602101.png)

![1-(3,5-dimethylphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2602102.png)

![6-Isopropyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2602103.png)